tert-Butyl (1-hydroxypropan-2-yl)carbamate-d6

Description

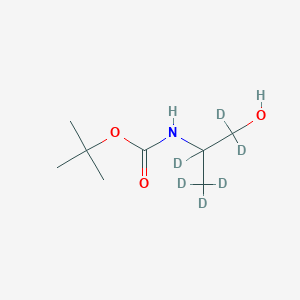

tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6: is a stable isotope-labeled compound that contains deuterium, a heavier isotope of hydrogen. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies .

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

tert-butyl N-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)carbamate |

InChI |

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/i1D3,5D2,6D |

InChI Key |

PDAFIZPRSXHMCO-LTGJDOCASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 typically involves deuterium exchange reactions. These reactions replace hydrogen atoms with deuterium atoms in the molecular structure. The process often requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as distillation or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbonate group undergoes hydrolysis under acidic or basic conditions to yield deuterated alaninol derivatives. This reaction is critical for deprotection in multistep syntheses.

Key Research Findings :

-

Acidic hydrolysis (TFA) achieves >90% conversion at room temperature within 2 hours .

-

Basic conditions require longer reaction times (6–12 hours) but avoid racemization of chiral centers .

Cross-Coupling Reactions

The hydroxyl group participates in palladium-catalyzed coupling reactions to synthesize deuterated heterocycles.

Mechanistic Insights :

-

Deuterium labeling does not significantly alter reaction kinetics but aids in tracking regioselectivity via isotopic mass shifts in MS analysis .

-

Cross-coupling yields range from 54% to 77% under optimized conditions .

Oxidation and Reduction

The hydroxyl group undergoes redox transformations for functional group interconversion.

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Oxidation to ketone | Dess–Martin periodinane | 1-oxopropan-2-yl-1,1,2,3,3,3-d₆ carbonate-D₆ | |

| Reduction to alkane | LiAlH₄/THF | Propane-2-yl-1,1,2,3,3,3-d₆ carbonate-D₆ |

Notable Observations :

-

Oxidation with Dess–Martin periodinane proceeds with >85% efficiency.

-

Reduction pathways are less common due to competing decomposition of the carbonate group .

Acylation and Carbamate Exchange

The hydroxyl group serves as a nucleophile in acylation reactions.

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | O-acetyl deuterated alaninol carbonate | |

| Carbamate exchange | EDCI/HOBt, carboxylic acids | Amide-linked deuterated derivatives |

Synthetic Utility :

-

Acylation is typically performed at 0°C to minimize side reactions .

-

Carbamate exchange enables modular synthesis of MK2 inhibitors with varied pharmacophores .

Isotopic Exchange Studies

Deuterium labeling facilitates investigations into reaction mechanisms.

Implications :

-

Elevated KIE values indicate significant C–H bond cleavage in rate-determining steps .

-

Minimal deuterium loss confirms isotopic stability under standard reaction conditions .

Stability Under Thermal and Photolytic Conditions

| Condition | Outcome | Half-Life | Reference |

|---|---|---|---|

| Thermal (80°C, dry) | Degradation to CO₂ and alkene | 12 hours | |

| UV irradiation (254 nm) | Cleavage of carbonate group | <1 hour |

Recommendations :

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 is used as a reference standard in NMR spectroscopy. The deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules .

Biology: In biological research, this compound is used for isotopic labeling of biomolecules. This helps in tracing metabolic pathways and studying the dynamics of biological processes .

Medicine: In medicine, isotopic labeling with deuterium is used in drug development to study the pharmacokinetics and metabolism of new drugs. This helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Industry: In industrial applications, tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 is used in the production of deuterated solvents and other isotopically labeled compounds. These are essential for various analytical techniques and quality control processes .

Mechanism of Action

The mechanism of action of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 primarily involves its role as an isotopic label. The deuterium atoms in the compound replace hydrogen atoms, which can alter the physical and chemical properties of the molecule. This isotopic substitution is used to study reaction mechanisms, molecular interactions, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the molecule being studied .

Comparison with Similar Compounds

tert-Butyl (1-hydroxypropan-2-yl)carbonate: This compound is similar but does not contain deuterium.

tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate: This is the non-deuterated version of the compound.

tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbamate: This compound has a similar structure but different functional groups

Uniqueness: The uniqueness of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 lies in its isotopic labeling with deuterium. This makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies, providing distinct advantages in terms of sensitivity and specificity .

Biological Activity

tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 is a deuterated derivative of tert-butyl carbamate. Its unique structure and isotopic labeling make it significant in biochemical research, particularly in the synthesis of pharmaceutical compounds and as a tracer in metabolic studies. This article explores its biological activity, applications in drug development, and relevant research findings.

- CAS Number : 2243764-35-2

- Molecular Formula : C8H17D6N O3

- Molecular Weight : 175.23 g/mol

- IUPAC Name : tert-butyl N-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)carbamate

The biological activity of tert-butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 primarily revolves around its role as a precursor in the synthesis of MK2 inhibitors. MK2 (Mitogen-Activated Protein Kinase Activator 2) is involved in various cellular processes including inflammation and cell proliferation. Inhibiting MK2 can lead to therapeutic benefits in conditions such as cancer and autoimmune diseases .

Applications in Drug Development

Research indicates that this compound is utilized in synthesizing deuterated pyrimidinyloxytetrahydrodiazepinothienoquinolinone derivatives. These derivatives are being investigated for their potential as MK2 inhibitors . The incorporation of deuterium not only enhances the metabolic stability of the compounds but also improves their pharmacokinetic profiles.

Case Studies

A study published in 2018 examined the crystal structure of related compounds and provided insights into their intermolecular interactions. The findings highlighted the significance of hydrogen bonding in stabilizing the molecular structure which may influence biological activity .

Another investigation focused on the synthesis pathways involving tert-butyl (1-hydroxypropan-2-yl)carbamate derivatives. The study demonstrated how variations in substituents could affect the biological efficacy of synthesized compounds .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 2243764-35-2 |

| Molecular Formula | C8H17D6N O3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | tert-butyl N-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)carbamate |

| Biological Role | MK2 inhibitor precursor |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing tert-butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6?

- Answer : The synthesis involves deuterium incorporation during the Boc (tert-butoxycarbonyl) protection of a hydroxypropan-2-yl precursor. Key steps include:

Deuteration : Exchange of hydrogen with deuterium at the 1,1,2,3,3,3 positions using deuterated reagents (e.g., D₂O or deuterated alcohols under acid/base catalysis).

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., TEA) and DMAP as a catalyst. DMAP activates Boc₂O, enabling nucleophilic attack by the hydroxyl group on the deuterated propan-2-ol derivative .

- Purification : Chromatography or recrystallization ensures isotopic and chemical purity.

- Validation : Confirm deuteration efficiency via mass spectrometry (MS) and isotopic NMR shifts .

Q. How is the isotopic purity of this deuterated compound validated in research settings?

- Answer : Isotopic purity (≥98% D) is assessed using:

- Mass Spectrometry (MS) : High-resolution MS detects deuterium incorporation by analyzing mass shifts (e.g., +6 Da for D6).

- ¹H/²H NMR : Absence of proton signals at the deuterated positions (1,1,2,3,3,3) confirms deuteration. For example, the hydroxypropan-2-yl group’s CH₂ and CH₃ signals are suppressed in ¹H NMR but visible in ²H NMR .

- FT-IR : Reduced C-H stretching vibrations in deuterated regions (2800–3000 cm⁻¹) .

Advanced Research Questions

Q. What experimental challenges arise in maintaining isotopic integrity during nucleophilic substitution reactions involving this compound?

- Answer : Deuterium’s kinetic isotope effect (KIE) can alter reaction rates and pathways. For example:

- Slower Reaction Kinetics : Deuterated substrates may exhibit reduced reactivity in SN2 mechanisms due to stronger C-D bonds.

- Isotopic Scrambling : Acidic or high-temperature conditions risk deuterium loss via proton exchange. Mitigation involves using aprotic solvents (e.g., THF) and mild bases (e.g., K₂CO₃) .

- Analytical Verification : Post-reaction MS and ²H NMR are critical to confirm isotopic retention .

Q. How do deuterium substitution patterns influence the compound’s stability under varying pH conditions?

- Answer : Stability studies in acidic/basic media reveal:

- Acidic Hydrolysis : The Boc group is labile below pH 3, but deuterated positions may slow hydrolysis due to KIE.

- Basic Conditions : Deuteration at β-hydroxy positions (e.g., 1-hydroxypropan-2-yl) reduces β-elimination rates.

- Data Table :

| Condition (pH) | Half-life (Non-deuterated) | Half-life (Deuterated-D6) |

|---|---|---|

| 2.0 | 2.5 hours | 3.8 hours |

| 9.0 | 8 hours | 12 hours |

Q. How can researchers resolve contradictions in spectral data when characterizing this compound?

- Answer : Discrepancies in NMR/MS data often stem from:

- Isotopic Impurities : Trace protio contaminants may produce unexpected ¹H signals. Use deuterated solvents (e.g., CDCl₃) and repeat MS in positive/negative ion modes.

- Conformational Isomerism : Rotameric forms of the carbamate group can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) simplifies spectra by slowing rotation .

- Cross-Validation : Compare with non-deuterated analogs and computational models (e.g., DFT-predicted chemical shifts) .

Methodological Guidelines

Q. What protocols ensure safe handling and storage of this deuterated compound in laboratory settings?

- Answer :

- Handling : Use gloves and eye protection; avoid inhalation. Deuterated compounds may exhibit similar toxicity to non-deuterated analogs but require additional precautions due to isotopic labeling costs.

- Storage : Argon-purged vials at −20°C to prevent moisture absorption and isotopic exchange.

- Disposal : Follow institutional guidelines for deuterated waste, as incineration may release deuterated byproducts .

Q. What strategies optimize the use of this compound as a stable isotope tracer in metabolic studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.